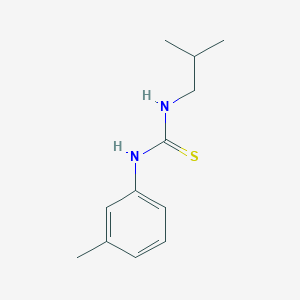
N-isobutyl-N'-(3-methylphenyl)thiourea
Vue d'ensemble
Description
N-isobutyl-N'-(3-methylphenyl)thiourea, also known as IMTU, is a chemical compound that has gained the attention of researchers due to its potential application in various fields. IMTU belongs to the class of thiourea compounds, which have been extensively studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-isobutyl-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the activation of STAT3, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and metastasis. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-isobutyl-N'-(3-methylphenyl)thiourea has been found to have various biochemical and physiological effects. Studies have shown that N-isobutyl-N'-(3-methylphenyl)thiourea can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-isobutyl-N'-(3-methylphenyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-isobutyl-N'-(3-methylphenyl)thiourea has also been found to have low toxicity and is well-tolerated by animals. However, one of the limitations of N-isobutyl-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-isobutyl-N'-(3-methylphenyl)thiourea is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-isobutyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of novel N-isobutyl-N'-(3-methylphenyl)thiourea analogs that exhibit improved solubility and potency. Another area of research is the identification of the molecular targets of N-isobutyl-N'-(3-methylphenyl)thiourea and the elucidation of its mechanism of action. In addition, there is a need for further studies to evaluate the safety and efficacy of N-isobutyl-N'-(3-methylphenyl)thiourea in animal models and clinical trials. Finally, N-isobutyl-N'-(3-methylphenyl)thiourea may have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation.
Applications De Recherche Scientifique
N-isobutyl-N'-(3-methylphenyl)thiourea has shown potential as a bioactive compound in various scientific research applications. One of the most promising applications of N-isobutyl-N'-(3-methylphenyl)thiourea is in the field of cancer research. Studies have shown that N-isobutyl-N'-(3-methylphenyl)thiourea exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-isobutyl-N'-(3-methylphenyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various oncogenes.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGGXQIKDSAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



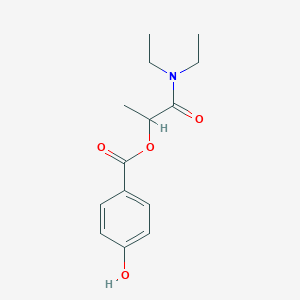
![4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide](/img/structure/B3941667.png)
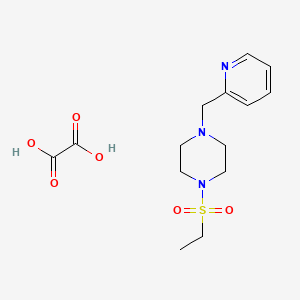
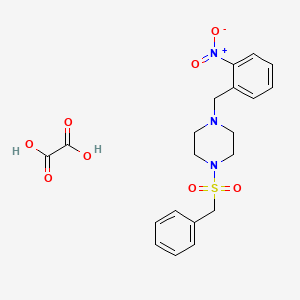
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3941687.png)
![9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3941691.png)
![8-methyl-7-[(3-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3941695.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)

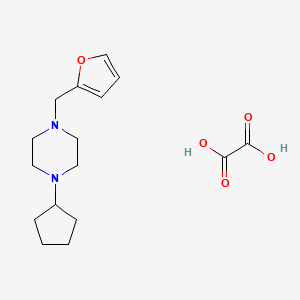

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![11-(4-fluorophenyl)-3-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3941721.png)
![(2-furylmethyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B3941723.png)